4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic molecule that features a benzimidazole core, a pyrrolidinone ring, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 3-(3-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate.
Formation of Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with 4-methylphenyl isocyanate to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving benzimidazole derivatives.
Medicine: Investigated for its potential as an anti-cancer or anti-microbial agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting their function. The compound may also inhibit enzymes involved in critical biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The core structure of the compound.
Pyrrolidinone: Another key structural component.
3-(3-methylphenoxy)propyl derivatives: Compounds with similar substituents.
Uniqueness
4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
Molecular Formula |
C28H29N3O2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C28H29N3O2/c1-20-11-13-23(14-12-20)31-19-22(18-27(31)32)28-29-25-9-3-4-10-26(25)30(28)15-6-16-33-24-8-5-7-21(2)17-24/h3-5,7-14,17,22H,6,15-16,18-19H2,1-2H3 |
InChI Key |
URVSRZJELYLZMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.